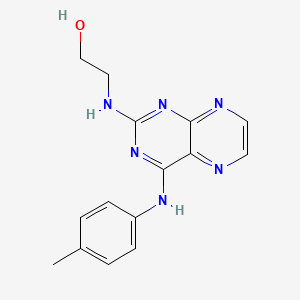

![molecular formula C19H20N2O6 B2536423 Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate CAS No. 681844-54-2](/img/structure/B2536423.png)

Ethyl 3-(4-methoxyphenyl)-3-[(4-nitrophenyl)formamido]propanoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

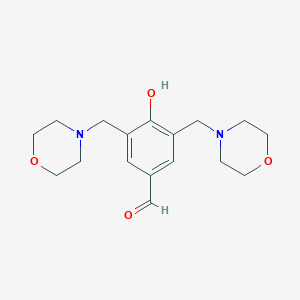

This compound is an ester formed from a propanoic acid derivative and an amide. The presence of both methoxyphenyl and nitrophenyl groups suggests that it may have interesting chemical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the ester functional group (-COO-) linking a 4-methoxyphenylpropanoic acid moiety and a 4-nitrophenylformamide moiety. The presence of the nitro group (-NO2) and the methoxy group (-OCH3) on the phenyl rings could have significant effects on the compound’s chemical behavior .Chemical Reactions Analysis

The chemical reactions of this compound could be quite diverse, given the presence of several functional groups. The ester group could undergo hydrolysis, transesterification, or other reactions typical of esters. The amide group could participate in reactions specific to amides or to the nitro group .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of polar functional groups (ester, amide, nitro) would likely make it more polar and potentially increase its solubility in polar solvents .Aplicaciones Científicas De Investigación

Polymer-supported Catalytic Systems

Poly(3,4-ethylenedioxythiophene) has been utilized to immobilize both metal particle catalysts and reagents on a polymer film, demonstrating catalytic activity in various reactions such as the hydrogenation of nitrophenol and electro-oxidation of methanol, formic acid, and borohydride. This system exemplifies a novel approach for creating efficient and reusable catalysts in organic synthesis and energy conversion applications (Sivakumar & Phani, 2011).

Reductive Monoalkylation

The reductive monoalkylation of nitro aryls, including ethyl (4-methoxy-3-nitrophenyl) acetate, has been studied, revealing the potential for creating secondary amines through a one-pot process. This method provides a strategic approach for the synthesis of benzyl amino aryls, offering a pathway for the development of new compounds in medicinal chemistry and organic synthesis (Sydnes, Kuse, & Isobe, 2008).

Crystal Packing Interactions

The analysis of crystal packing in certain derivatives has highlighted the significance of N⋯π and O⋯π interactions over traditional hydrogen bonding. This insight is crucial for understanding molecular assembly and designing materials with specific properties (Zhang, Wu, & Zhang, 2011).

Nonlinear Optical (NLO) Properties

Investigations into the NLO properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate derivatives using density functional theory have shown these compounds to be promising candidates for NLO materials. This research opens avenues for the development of advanced optical materials with applications in telecommunications and information processing (Kiven et al., 2023).

Pharmaceutical Compound Polymorphism

The study of polymorphic forms of pharmaceutical compounds, including ethyl derivatives, emphasizes the importance of understanding solid-state properties for drug formulation and stability. Such research aids in the optimization of pharmaceuticals, ensuring efficacy and safety (Vogt et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

ethyl 3-(4-methoxyphenyl)-3-[(4-nitrobenzoyl)amino]propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O6/c1-3-27-18(22)12-17(13-6-10-16(26-2)11-7-13)20-19(23)14-4-8-15(9-5-14)21(24)25/h4-11,17H,3,12H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGNUVWUIWNTGDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

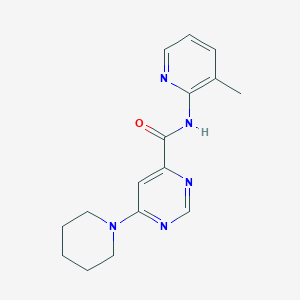

![2-amino-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid](/img/structure/B2536343.png)

![ethyl (1-methyl-2,4-dioxo-8-phenyl-1,2,4,6,7,8-hexahydro-3H-imidazo[2,1-f]purin-3-yl)acetate](/img/structure/B2536347.png)

![3,4-Diethoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2536351.png)

![2-Chloro-1-[7-(hydroxymethyl)-1-azaspiro[3.5]nonan-1-yl]propan-1-one](/img/structure/B2536356.png)

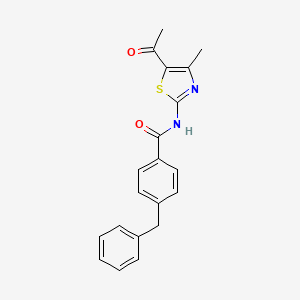

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)propionamide](/img/structure/B2536360.png)

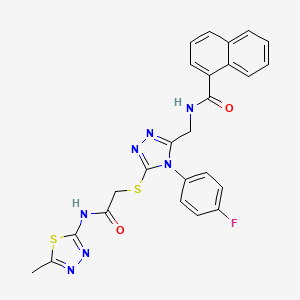

![N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-5-(thiophen-2-yl)isoxazole-3-carboxamide](/img/structure/B2536362.png)